Adamantan-1-yl acrylate
Description
Adamantan-1-yl acrylate is an acrylate ester derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound is synthesized via the reaction of adamantan-1-ol with acryloyl chloride under basic conditions, followed by purification using silica gel chromatography (n-hexane/Et₂O), yielding a white solid (72% yield) . Key properties include:
Properties
IUPAC Name |
1-adamantyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRWKJDGHSJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464368 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121601-93-2 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Formation of Lithium 2-Hydrocarbyl-2-Adamantanolate
2-Adamantanone reacts with methyl or ethyl bromide in the presence of lithium metal to form a lithium alkoxide intermediate. Critical parameters include:
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Lithium particle size : Particulate lithium (10–1000 µm) enhances reaction rates due to increased surface area.
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Solvent selection : Non-polar solvents (e.g., hexane, toluene) minimize side reactions.
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Stoichiometry : Using 1.8–2.4 equivalents of lithium relative to 2-adamantanone ensures >80% conversion. Excess lithium reduces yield by promoting undesired polymerization in subsequent steps.
Step 2: Esterification with Acrylic Esters
The lithium intermediate reacts with acrylic esters (e.g., methyl acrylate, ethyl methacrylate) without isolation. Key considerations:
Table 1: Optimized Reaction Conditions from Patent Examples
Alternative Pathways and Comparative Analysis
Direct Esterification of Adamantan-1-ol
While less common, direct esterification of adamantan-1-ol with acryloyl chloride has been explored. A supporting procedure from synthetic protocols involves:
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Reagents : Adamantan-1-ol, acryloyl chloride, triethylamine (Et₃N) in dichloromethane (DCM).
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Conditions : 0°C to room temperature, 12-hour reaction time.
This method faces challenges in scalability due to handling corrosive acryloyl chloride and lower yields compared to the lithium-mediated route.
Radical Polymerization Avoidance Strategies
Both methods require stringent exclusion of radical initiators (e.g., peroxides) to prevent premature polymerization. The lithium-mediated process inherently mitigates this risk by operating under inert conditions.
Industrial-Scale Production and Purification
Continuous Flow Reactor Design
The patent emphasizes a continuous flow system for Step 1, enabling:
Purification Protocols
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Liquid-liquid extraction : Hexane/water separation removes lithium salts and unreacted starting materials.
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Crystallization : Acetonitrile recrystallization yields >99% pure product, as confirmed by GC-MS and ¹H NMR.
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Silica gel treatment : Residual polymers are removed via adsorption, achieving pharmaceutical-grade purity.
Table 2: Comparative Purification Efficiency
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Crystallization | >99 | 10–15 |
| Silica gel chromatography | 98–99 | 20–25 |
| Distillation | 95–97 | 5–10 |
Mechanistic Insights and Kinetic Studies
Reaction Mechanism
The lithium-mediated pathway proceeds via:
Chemical Reactions Analysis
Polymerization Reactions
Adamantan-1-yl acrylate undergoes polymerization via multiple mechanisms, producing materials with enhanced thermal and mechanical properties.
Free Radical Polymerization
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Reagents/Conditions :
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Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Temperature: 60–80°C (thermal initiation) or UV light (photochemical initiation).
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Products :
Living Anionic Polymerization
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Reagents/Conditions :
-
Advantages :
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Reagents: HCl (1–2 M) in refluxing aqueous ethanol.
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Products: Adamantan-1-ol and acrylic acid.
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Basic Hydrolysis :
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Reagents: NaOH (10% w/v) at 60°C.
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Products: Sodium acrylate and adamantan-1-ol.
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Addition Reactions
The acrylate double bond participates in electrophilic and nucleophilic additions:
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Bromination | HBr or Br₂ in CCl₄, 25°C | 1-(2-bromopropanoyloxy)adamantane | |
| Hydrogenation | H₂/Pd-C, 50 psi | 1-(propanoyloxy)adamantane |
Copolymerization
Copolymers with diverse monomers enhance material properties:
| Comonomer | Copolymer Properties | Tg (°C) | References |
|---|---|---|---|
| Methyl methacrylate | Improved thermal stability, optical clarity | 190–204 | |
| Styrene | High rigidity, solvent resistance | 150–165 |
Interaction with Biomolecules
The adamantane moiety facilitates hydrophobic interactions:
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Cyclodextrin Inclusion Complexes : Enhances drug delivery efficiency.
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Enzyme Inhibition : Binds to glycolytic enzymes, reducing ATP production.
Table 1: Comparison of Polymerization Methods
| Method | Initiator | Temperature | Đ | Tg (°C) |
|---|---|---|---|---|
| Free Radical | AIBN | 70°C | 1.8 | 107 |
| Living Anionic | sec-BuLi/DPE/LiCl | −78°C | 1.1 | 190–204 |
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | 1 M HCl/EtOH | 6 | 85 |
| Basic | 10% NaOH/H₂O | 4 | 92 |
Scientific Research Applications
Chemical Properties and Polymerization
Adamantan-1-yl acrylate is primarily recognized as a monomer in the synthesis of advanced polymers. Its unique structure imparts significant thermal stability, hydrophobicity, and mechanical strength to the resulting materials. The acrylate group allows for easy polymerization through radical mechanisms.
Polymerization Techniques
The polymerization of this compound can be initiated using various methods:
- Free Radical Polymerization : Commonly used for creating homopolymers and copolymers.
- Anionic Polymerization : Allows for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity indices .
Table 1: Summary of Polymerization Methods
| Method | Description | Key Features |
|---|---|---|
| Free Radical Polymerization | Initiated by radical initiators | Versatile, widely used |
| Anionic Polymerization | Controlled synthesis using anionic initiators | Allows for block copolymer formation |
Applications in Material Science
The unique properties of this compound make it suitable for various applications in material science:
- High-Performance Coatings : Due to its thermal stability and hydrophobic nature, polymers derived from this compound are utilized in coatings that require durability and resistance to environmental factors.
- Adhesives and Sealants : The strong bonding characteristics of the polymers enhance adhesion properties in industrial applications.
- Biomedical Applications : Research is ongoing into its use in drug delivery systems, leveraging the stability provided by the adamantane structure .
Biological Applications
This compound has potential implications in biological research:
- Drug Delivery Systems : Its ability to form stable nanoparticles makes it a candidate for targeted drug delivery applications.
- Antiviral and Anticancer Agents : Studies suggest that derivatives of adamantane exhibit antiviral properties; thus, this compound may also have similar potential .
Case Study 1: Synthesis of Poly(1-adamantyl acrylate)
A study conducted at the University of Tennessee successfully synthesized poly(1-adamantyl acrylate) using living anionic polymerization techniques. This approach allowed for precise control over molecular weight and polydispersity, resulting in polymers with desirable thermal properties .
Case Study 2: Copolymerization with Methyl Methacrylate
Research demonstrated the copolymerization of this compound with methyl methacrylate (MMA). This study highlighted the unique properties imparted by the adamantane structure, such as enhanced clarity and mechanical strength in the resulting materials .
Mechanism of Action
The mechanism of action of adamantan-1-yl acrylate primarily involves the reactivity of the acrylate group. The double bond in the acrylate group can participate in various chemical reactions, leading to the formation of new bonds and structures. The adamantane moiety provides stability and rigidity, making the compound suitable for applications requiring robust materials. In biological systems, the adamantane core can enhance the lipophilicity and bioavailability of drug molecules.
Comparison with Similar Compounds
Physicochemical Properties
- Conformational Behavior : Adamantane-based esters (e.g., 2-oxoethyl benzoates) adopt synclinal conformations, enabling head-to-tail crystal packing .
- Thermoresponsiveness : Copolymers with adamantan-1-ylmethyl acrylate exhibit tunable wettability; 20% adamantane content reduces β-cyclodextrin binding due to steric hindrance .
- Solubility : Adamantan-1-yl acrylate is lipophilic, while hydroxylated derivatives (e.g., 3,4,5-trihydroxybenzoate esters) show improved aqueous solubility .
Key Research Findings
Antimicrobial Potency : S-Arylmethyl derivatives (e.g., 7a–c) demonstrate broad-spectrum activity against Candida albicans and drug-resistant bacteria, attributed to adamantane’s membrane-penetrating ability .
Structural-Activity Relationships : Para-substitution on phenyl rings (e.g., 4-fluorophenyl in oxadiazoles) enhances antimicrobial and anti-proliferative activities .
Polymer Applications : this compound’s hydrophobicity enables stable host-guest complexes with cyclodextrins, useful in drug delivery systems .
Biological Activity
Adamantan-1-yl acrylate (CAS Number: 121601-93-2) is an organic compound that combines the structural characteristics of adamantane with an acrylate functional group. This unique structure imparts distinct biological activities and potential applications in various fields, including materials science and biomedicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : CHO
- Molecular Weight : 206.28 g/mol
- Physical State : White to almost white powder or crystalline solid
- Melting Point : 37.0 to 41.0 °C
The compound features a rigid adamantane core that enhances its stability and hydrophobicity, while the acrylate group allows for reactivity in polymerization processes.
Target Interactions
This compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzymes involved in glycolysis and DNA replication by binding to their active sites, leading to decreased ATP production and reduced cell proliferation.
- Polymerization : The acrylate group readily undergoes free radical polymerization, resulting in polymers with enhanced thermal stability and biocompatibility.
Cellular Effects
Research indicates that this compound can affect cellular metabolism and gene expression:
- Metabolic Pathways : It participates in ester hydrolysis, producing metabolites like adamantan-1-ol and acrylic acid, which further influence metabolic reactions within the cell.
- Toxicity Profiles : At high doses, the compound exhibits cytotoxic effects, leading to cell death and tissue damage due to enzyme inhibition.
In Vitro Studies
In vitro studies have demonstrated that this compound can act as a skin irritant and cause significant eye irritation upon exposure. Although specific pharmacological activities are not extensively documented, structural similarities to other adamantane derivatives suggest potential antiviral and anticancer properties .
In Vivo Studies
Animal model studies reveal that dosage significantly impacts the biological activity of this compound:
| Dosage Level | Biological Effect |
|---|---|
| Low Doses | Enhanced cellular functions (proliferation/differentiation) |
| High Doses | Cytotoxic effects leading to cell death |
These findings highlight the importance of dosage in determining the therapeutic potential and safety profile of the compound .
Applications in Research
This compound is being explored for various applications due to its unique properties:
Q & A
Q. What are the standard synthetic routes for Adamantan-1-yl acrylate, and how can reaction yields be optimized?
this compound is typically synthesized via ionic 1,4-addition reactions. For example, (3s,5s,7s)-Adamantan-1-yl acrylate was prepared in 72% yield using flash column chromatography on silica gel (n-hexane/Et₂O = 100/1) for purification . Key optimization factors include:
- Solvent selection : Non-polar solvents like n-hexane minimize side reactions.
- Purification : Silica gel chromatography effectively separates the product from adamantane derivatives.
- Stabilization : Addition of BHT (butylated hydroxytoluene) prevents polymerization, ensuring >98% purity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR : NMR (500 MHz) confirms the acrylate moiety (δ 5.8–6.4 ppm for vinyl protons) and adamantane protons (δ 1.5–2.1 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths (mean C–C = 0.002 Å) and spatial arrangements. For example, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol was analyzed at 120 K, achieving an R factor of 0.035 .
- Chromatography : TLC (Rf = 0.4 in n-hexane/Et₂O) monitors reaction progress .
Q. How does the adamantane moiety influence the compound’s physical properties?
The rigid adamantane cage enhances thermal stability (boiling point: 272.1°C) and hydrophobicity, making it suitable for high-temperature applications. Its density (1.09 g/cm³) and flash point (108.5°C) correlate with low volatility, critical for handling in organic synthesis .
Advanced Questions
Q. How can discrepancies in crystallographic data between X-ray and computational models be resolved?
Contradictions arise from dynamic vs. static structural models. For example, DFT (B3LYP/6-311++G(d,p)) calculations of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile showed a 0.143 Å RMSD from X-ray data. To resolve discrepancies:
Q. What methodological approaches are used to evaluate this compound derivatives in pharmacological studies?
- In vitro assays : P2X7 receptor antagonism is tested via calcium flux (IC₅₀ ≈ 18 nM for human receptors) and YO-PRO-1 uptake assays. Rat models show species-specific potency differences (IC₅₀ = 29 nM vs. 980 nM) .
- In vivo models : Carrageenan-induced paw edema and collagen-induced arthritis studies require dose-dependent administration (e.g., 10–30 mg/kg) and histopathological analysis to assess anti-inflammatory efficacy .
Q. How do solvent polarity and substitution patterns affect the fluorescent properties of adamantane-acrylate hybrids?
Adamantane’s electron-donating groups enhance fluorescence in polar solvents. For 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, excitation/emission maxima at 336/380 nm in ethanol correlate with solvent polarity index. Methoxy or nitro substituents on the acrylate moiety can redshift emission by 20–40 nm .
Q. What safety protocols are critical when handling reactive this compound intermediates?
- Storage : Keep stabilized with BHT at 2–8°C in airtight containers to prevent polymerization .
- PPE : Use nitrile gloves and goggles; avoid skin contact due to potential corrosion (Hazard Class 1B) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Guidelines
Q. For Structural Analysis
Q. For Pharmacological Testing
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
